molecular formula C16H24N2O3 B4702466 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine

1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine

Cat. No. B4702466
M. Wt: 292.37 g/mol
InChI Key: HLFFVRIGZJFVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine, also known as MPB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPB is a piperazine derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications. In

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine is not fully understood, but it is believed to act on a variety of neurotransmitter systems in the brain, including the serotonin, dopamine, and noradrenaline systems. 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine has also been shown to modulate the activity of GABA receptors, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine has been shown to exhibit a variety of biochemical and physiological effects, including anxiolytic and antidepressant effects, inhibition of cancer cell growth, and improvement of glucose tolerance. 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine has also been shown to modulate the activity of various neurotransmitter systems in the brain, which may contribute to its effects on behavior and mood.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine has been shown to have a variety of potential applications in scientific research, making it a versatile compound for use in a range of experiments. However, one limitation of using 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine is its relatively high cost compared to other compounds, which may limit its use in some experiments.

Future Directions

There are many potential future directions for research on 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine. One area of interest is in the development of more specific and potent analogs of 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine, which may have improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine, which may lead to the development of new treatments for a variety of disorders. Finally, more research is needed to explore the potential applications of 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine in other areas of scientific research, such as immunology and microbiology.
Conclusion:
In conclusion, 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine is a promising compound for use in scientific research due to its potential applications in a variety of areas, including neuroscience, cancer research, and diabetes research. The synthesis of 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine has been optimized to produce high yields and purity, making it a viable option for use in lab experiments. While there are some limitations to the use of 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine, its versatility and potential for future research make it an exciting compound for scientific exploration.

Scientific Research Applications

1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine has been shown to have a variety of potential applications in scientific research. One area of interest is in the field of neuroscience, where 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models. 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine has also been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine has been shown to have potential applications in the treatment of diabetes, as it has been shown to improve glucose tolerance in animal models.

properties

IUPAC Name

2-(4-methoxyphenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-4-15(16(19)18-11-9-17(2)10-12-18)21-14-7-5-13(20-3)6-8-14/h5-8,15H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFFVRIGZJFVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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